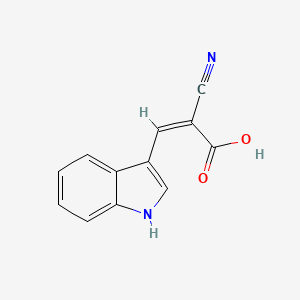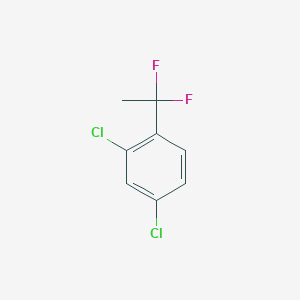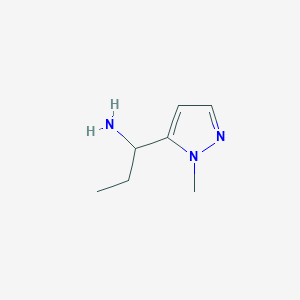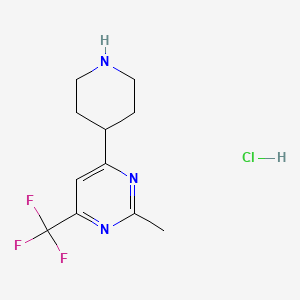
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, also known as 2M4P6TFPH, is a small molecule that acts as a receptor agonist. It is a member of the pyrimidine family, and is often used in research studies to study the effects of different drugs on the body. It has a wide range of applications, including in the fields of biochemistry, physiology, pharmacology, and drug development.
科学的研究の応用
Chemical Synthesis and Self-Assembly
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is involved in the synthesis of complex organic compounds. A study by Bararjanian et al. (2010) demonstrates its use in a one-pot synthesis process that leads to 2-aminopyrimidinones via a reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate. This synthesis showcases the compound's potential in creating pyrimidinones that exhibit self-assembly and hydrogen bonding, as confirmed by X-ray crystallography Bararjanian et al., 2010.
Coordination Chemistry
In coordination chemistry, the compound has been utilized to explore unique coordination behaviors. A study highlighted the design and reaction outcomes of Schiff-base ligands in the presence of this compound, showing how it influences the formation of complexes with varying nuclearity and magnetic properties. The research underscores the role of the compound in modulating coordination chemistry, offering insights into the development of new materials with specific magnetic characteristics Majumder et al., 2016.
Corrosion Inhibition
A notable application in materials science is its role in corrosion inhibition. Kaya et al. (2016) conducted studies on piperidine derivatives, including compounds similar to 2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, to assess their effectiveness in preventing iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, the derivatives were found to exhibit promising corrosion inhibition properties, which could be valuable in developing new protective coatings for metals Kaya et al., 2016.
Pharmaceutical Research
While direct applications in pharmaceutical research involving this exact compound were not highlighted due to the exclusion criteria on drug use and dosage, related structures have been investigated for their pharmacological potential. For instance, compounds with the piperidine moiety and similar structural characteristics have been explored for their activity against various targets, indicating the broader relevance of this chemical class in drug development Sharma et al., 2012.
特性
IUPAC Name |
2-methyl-4-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-2-4-15-5-3-8)6-10(17-7)11(12,13)14;/h6,8,15H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTFHKZWYJYWCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Propenoic acid, 3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2Z)-](/img/structure/B1454979.png)



![N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B1454984.png)
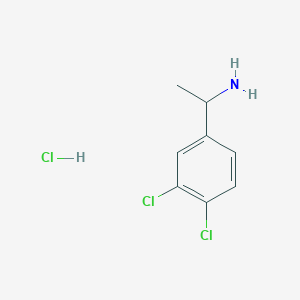
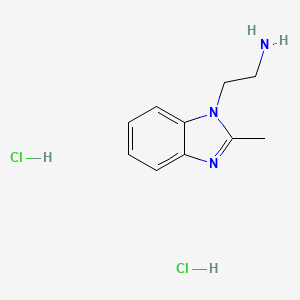
![2,2,2-trifluoroethyl N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1454989.png)

![3,7,15-Triazadispiro[5.1.5^{8}.2^{6}]pentadecan-14-one](/img/structure/B1454992.png)

